Cas no 2548986-69-0 (N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide)
![N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide structure](https://ja.kuujia.com/scimg/cas/2548986-69-0x500.png)
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-Methyl-N-[1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-pyrrolidinyl]benzenemethanesulfonamide
- 2548986-69-0
- N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide
- F6788-9469
- AKOS040730109
-
- インチ: 1S/C20H22N4O3S/c1-22(28(26,27)15-16-7-3-2-4-8-16)17-10-12-23(14-17)19-13-20(25)24-11-6-5-9-18(24)21-19/h2-9,11,13,17H,10,12,14-15H2,1H3
- InChIKey: PHGYYRWYCHGSQC-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)(N(C)C1CN(C2=CC(N3C=CC=CC3=N2)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 398.14126175g/mol
- 同位素质量: 398.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 847
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 81.7Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 587.0±60.0 °C(Predicted)
- 酸度系数(pKa): 2.16±0.70(Predicted)
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6788-9469-1mg |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6788-9469-5mg |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-9469-20mg |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6788-9469-75mg |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6788-9469-10mg |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-9469-5μmol |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6788-9469-20μmol |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-9469-25mg |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6788-9469-50mg |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6788-9469-10μmol |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide |
2548986-69-0 | 10μmol |
$103.5 | 2023-09-07 |
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamideに関する追加情報
Introduction to N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide (CAS No. 2548986-69-0)
N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide, identified by its CAS number 2548986-69-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The structural framework of this compound features a complex arrangement of nitrogen-containing heterocycles, including a pyrido[1,2-a]pyrimidine core and a pyrrolidine moiety. The presence of these nitrogen-rich structures often contributes to the compound's ability to interact with biological targets such as enzymes and receptors. Specifically, the pyrido[1,2-a]pyrimidine scaffold is known for its role in various pharmacological contexts, particularly in the development of kinase inhibitors and other targeted therapies.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological properties. The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, known for its ability to modulate enzyme activity and receptor binding. The compound in question incorporates a phenylmethylsulfonamide moiety, which may contribute to its binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide is its potential as a lead compound for drug discovery. The combination of the pyrido[1,2-a]pyrimidine core with the sulfonamide group creates a versatile scaffold that can be modified to optimize biological activity. This flexibility has made such compounds valuable in high-throughput screening campaigns and structure-based drug design efforts.
Recent studies have highlighted the importance of understanding the molecular interactions between sulfonamide derivatives and their biological targets. The< strong>N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide has been investigated for its potential effects on various enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain kinases, which are key enzymes involved in cell signaling pathways.
The synthesis of this compound involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yield and purity. The introduction of the pyrido[1,2-a]pyrimidine ring system typically requires sophisticated cyclization techniques, while the attachment of the sulfonamide group necessitates precise functional group transformations. Advances in synthetic methodologies have enabled researchers to access complex molecules like this one more efficiently than ever before.
In terms of pharmacokinetic properties, N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide may exhibit interesting absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of multiple nitrogen atoms and aromatic rings suggests potential for both good solubility and bioavailability. However, these properties must be carefully evaluated through preclinical studies to determine their suitability for therapeutic use.
The development of new drugs often involves extensive characterization of lead compounds through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound. Additionally, computational modeling techniques can be employed to predict how the< strong>N-methyl-N-(1-{4-octahydroquinolizin}-3-yloxy)-N-(phenylcarbamoyl)benzamide may interact with biological targets at the atomic level.
Given its structural complexity and potential biological activity, N-methyl-N-(1-{4-octahydroquinolizin}-3-yloxy)-N-(phenylcarbamoyl)benzamide represents an exciting area for further research. Future studies may focus on optimizing its chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, exploring its mechanism of action will be crucial for understanding its therapeutic potential and for guiding future drug development efforts.
The impact of this research extends beyond academic curiosity; it has implications for patients suffering from various diseases who may benefit from novel therapeutic interventions. By studying compounds like N-methyl-N-(1-{4-octahydroquinolizin}-3-yloxy)-N-(phenylcarbamoyl)benzamide, researchers aim to identify new treatments that address unmet medical needs. The collaborative efforts of chemists, biologists, and clinicians are essential in translating laboratory discoveries into tangible benefits for society.
2548986-69-0 (N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide) Related Products
- 2167290-46-0((3-oxoheptyl)phosphonic acid)
- 2229335-52-6(tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)
- 2172291-50-6(2-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)
- 116450-56-7(Rhodamine 101 Inner Salt)
- 1189886-32-5(N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide)
- 1341912-40-0(2-2-(thiophen-3-yl)ethylpiperidine)
- 2138334-89-9([8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine)
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 2138050-11-8(4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)
- 106572-02-5(methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate)




